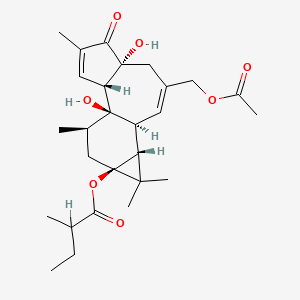
N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine
Descripción general
Descripción
N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological activities.
Mecanismo De Acción
Target of Action
The primary target of N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose, such as occur after a meal or when fasting .
Mode of Action
This compound and its analogues are allosteric activators of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity . In this case, the compound increases the catalytic action of glucokinase, leading to enhanced glucose metabolism .
Biochemical Pathways
The activation of glucokinase by this compound impacts the glycolysis pathway, promoting the conversion of glucose to glucose-6-phosphate, the first step in glucose metabolism . This leads to a decrease in blood glucose levels, which is beneficial for the management of type-2 diabetes .
Result of Action
The activation of glucokinase by this compound leads to a significant hypoglycemic effect, making it a potential therapeutic agent for the treatment of type-2 diabetes . By enhancing glucose metabolism, it helps to lower blood glucose levels, addressing a key issue in diabetes management .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid. One common method is the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate under reflux conditions . Another method involves the reaction of o-phenylenediamine with aromatic aldehydes in the presence of an oxidizing agent such as sodium metabisulfite .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases, including infections and cancer.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1H-Benzimidazol-2-yl)methyl-4-methoxyaniline
- N-(4-(1H-Benzimidazol-2-yl)methoxy)phenylacetamide
- N-(1H-Benzimidazol-2-yl)-3-(phenylsulfamoyl)benzamide
Uniqueness
N-(1H-Benzoimidazol-2-yl)-benzene-1,2-diamine is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for the synthesis of diverse benzimidazole derivatives .
Propiedades
IUPAC Name |
2-N-(1H-benzimidazol-2-yl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-9-5-1-2-6-10(9)15-13-16-11-7-3-4-8-12(11)17-13/h1-8H,14H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDGNBWCSPZNRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641564 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


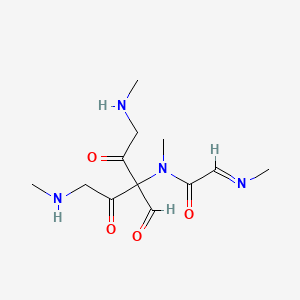
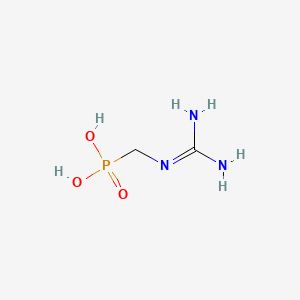
![[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-3-octadecanoyloxy-2-propoxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] octadecanoate](/img/structure/B1220076.png)

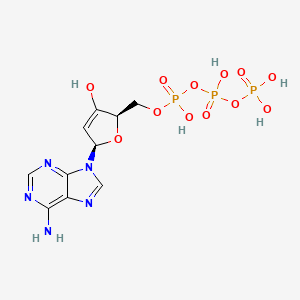
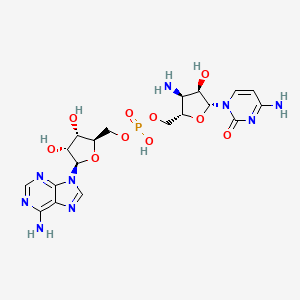
![3-Ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B1220080.png)


